1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea
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Overview
Description
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea is a complex organic compound characterized by the presence of a benzo[b]thiophene ring, a hydroxyethyl group, and a chlorophenyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzo[b]thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Attachment of the Hydroxyethyl Group: This step often involves the use of ethylene oxide or similar reagents under basic conditions to introduce the hydroxyethyl group.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with 2-chlorophenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the benzo[b]thiophene ring or the urea moiety.
Substitution: Halogenation or other substitution reactions can occur on the benzo[b]thiophene ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or electrophilic aromatic substitution reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield benzo[b]thiophen-3-yl ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The benzo[b]thiophene ring and the urea moiety may play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-phenylurea: Lacks the chlorophenyl group, which may affect its binding properties and reactivity.
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-chlorophenyl)urea: Similar structure but with a different position of the chlorine atom, potentially altering its chemical behavior.
Uniqueness
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzo[b]thiophene ring, hydroxyethyl group, and chlorophenyl urea moiety allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c18-13-6-2-3-7-14(13)20-17(22)19-9-15(21)12-10-23-16-8-4-1-5-11(12)16/h1-8,10,15,21H,9H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUESREJNQCDCSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)NC3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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